molecular formula C16H22CoN8S4 B6310250 Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate CAS No. 1255925-80-4

Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate

Cat. No.: B6310250
CAS No.: 1255925-80-4
M. Wt: 513.6 g/mol
InChI Key: NXKSBEDSVWTATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate is an ionic liquid with the chemical formula C₁₆H₂₂CoN₈S₄. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. It is used in various applications, including as a solvent in chemical reactions and as an electrolyte in electrochemical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate typically involves the reaction of 1-ethyl-3-methylimidazolium chloride with cobalt(II) thiocyanate in an appropriate solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) or cobalt(II) complexes. Substitution reactions result in the formation of new cobalt complexes with different ligands .

Scientific Research Applications

Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with different metal ions and organic molecules. These interactions can influence the reactivity and stability of the compound, making it useful in various applications .

Comparison with Similar Compounds

Bis(1-ethyl-3-methylimidazolium) tetrathiocyanatocobaltate can be compared with other similar compounds, such as:

    1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use as a green solvent and in energy storage devices.

    1-butyl-3-methylimidazolium tetrathiocyanatocobaltate: Similar in structure but with a different alkyl chain length, affecting its physical and chemical properties.

    1-ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with similar applications but different structural features .

These comparisons highlight the uniqueness of this compound in terms of its specific properties and applications.

Properties

InChI

InChI=1S/2C6H11N2.4CNS.Co/c2*1-3-8-5-4-7(2)6-8;4*2-1-3;/h2*4-6H,3H2,1-2H3;;;;;/q2*+1;4*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKSBEDSVWTATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CCN1C=C[N+](=C1)C.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22CoN8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.